2-{1-Methyl-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-YL]ethyl}-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine
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Overview
Description
2-{1-Methyl-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-YL]ethyl}-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine is a complex heterocyclic compound This compound is notable for its unique structure, which includes a trifluoromethyl group, a pyrazole ring, and a triazolopyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1-Methyl-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-YL]ethyl}-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine typically involves multi-step reactions. One common approach is the metal-free synthesis of trifluoromethyl-1,2,4-triazoles, which employs trifluoroacetimidoyl chlorides, hydrazine hydrate, and benzene-1,3,5-triyl triformate as starting materials . The reaction conditions often include moderate temperatures and the use of organic solvents such as chloroform.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-{1-Methyl-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-YL]ethyl}-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are possible due to the presence of reactive sites on the pyrazole and triazolopyrimidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and catalysts such as palladium on carbon.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-{1-Methyl-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-YL]ethyl}-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Mechanism of Action
The mechanism of action of 2-{1-Methyl-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-YL]ethyl}-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine involves its interaction with specific molecular targets and pathways. The compound’s trifluoromethyl group enhances its binding affinity to enzymes and receptors, leading to inhibition or activation of specific biological processes. For example, it may inhibit enzymes involved in metabolic pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Trifluoromethyl-1,2,4-triazoles: These compounds share the trifluoromethyl and triazole moieties and exhibit similar biological activities.
Pyrazole Derivatives: Compounds with pyrazole rings that have applications in pharmaceuticals and agrochemicals.
Thieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidines: These compounds have similar core structures and are used in medicinal chemistry.
Uniqueness
2-{1-Methyl-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-YL]ethyl}-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine is unique due to its combination of structural features, which confer distinct chemical reactivity and biological activity. The presence of the trifluoromethyl group enhances its pharmacokinetic properties, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C18H17F3N6S |
---|---|
Molecular Weight |
406.4 g/mol |
IUPAC Name |
4-[1-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]propan-2-yl]-10-thia-3,5,6,8-tetrazatetracyclo[7.6.0.02,6.011,15]pentadeca-1(9),2,4,7,11(15)-pentaene |
InChI |
InChI=1S/C18H17F3N6S/c1-9(7-26-10(2)6-13(24-26)18(19,20)21)15-23-16-14-11-4-3-5-12(11)28-17(14)22-8-27(16)25-15/h6,8-9H,3-5,7H2,1-2H3 |
InChI Key |
JWDJPBKETDTYJH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1CC(C)C2=NN3C=NC4=C(C3=N2)C5=C(S4)CCC5)C(F)(F)F |
Origin of Product |
United States |
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